Cas no 1388106-51-1 ((2R)-4,4-dimethylpentan-2-amine)

(2R)-4,4-dimethylpentan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-4,4-dimethylpentan-2-amine
- 1388106-51-1
- SCHEMBL14174686
- (R)-4,4-Dimethylpentan-2-amine
- EN300-1827583
-
- インチ: 1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3/t6-/m1/s1
- InChIKey: XAVBRZMHQJCGDI-ZCFIWIBFSA-N
- ほほえんだ: N[C@H](C)CC(C)(C)C
計算された属性
- せいみつぶんしりょう: 115.136099547g/mol
- どういたいしつりょう: 115.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 61.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26Ų
(2R)-4,4-dimethylpentan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827583-2.5g |
(2R)-4,4-dimethylpentan-2-amine |
1388106-51-1 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1827583-1.0g |
(2R)-4,4-dimethylpentan-2-amine |
1388106-51-1 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1827583-10g |
(2R)-4,4-dimethylpentan-2-amine |
1388106-51-1 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1827583-1g |
(2R)-4,4-dimethylpentan-2-amine |
1388106-51-1 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1827583-0.25g |
(2R)-4,4-dimethylpentan-2-amine |
1388106-51-1 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1827583-5.0g |
(2R)-4,4-dimethylpentan-2-amine |
1388106-51-1 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1827583-0.1g |
(2R)-4,4-dimethylpentan-2-amine |
1388106-51-1 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1827583-10.0g |
(2R)-4,4-dimethylpentan-2-amine |
1388106-51-1 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1827583-5g |
(2R)-4,4-dimethylpentan-2-amine |
1388106-51-1 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1827583-0.05g |
(2R)-4,4-dimethylpentan-2-amine |
1388106-51-1 | 0.05g |
$983.0 | 2023-09-19 |
(2R)-4,4-dimethylpentan-2-amine 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
(2R)-4,4-dimethylpentan-2-amineに関する追加情報
(2R)-4,4-Dimethylpentan-2-Amine: A Comprehensive Overview
The compound (2R)-4,4-dimethylpentan-2-amine, also known by its CAS number 1388106-51-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of secondary amines, characterized by its unique stereochemistry and structural properties. The molecule consists of a pentane backbone with two methyl groups attached to the fourth carbon and an amine group at the second carbon, which is chiral due to the presence of four distinct substituents.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2R)-4,4-dimethylpentan-2-amine through various methods, including asymmetric catalysis and biocatalytic approaches. These methods not only enhance the yield but also improve the enantiomeric excess, making it more suitable for applications that require high stereochemical purity. The compound's stereochemistry plays a crucial role in its reactivity and selectivity in various chemical reactions, particularly in asymmetric catalysis and enantioselective synthesis.
In terms of physical properties, (2R)-4,4-dimethylpentan-2-amine exhibits a melting point of approximately -65°C and a boiling point around 95°C under standard conditions. Its solubility in common solvents such as water and organic solvents varies depending on the solvent's polarity, which makes it suitable for use in both polar and non-polar reaction media. The compound's stability under thermal and oxidative conditions has been extensively studied, revealing its resilience to degradation under mild reaction conditions.
The applications of (2R)-4,4-dimethylpentan-2-amine span across multiple domains. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive compounds, including APIs (Active Pharmaceutical Ingredients) and intermediates for drug discovery programs. Its ability to act as a chiral auxiliary or catalyst has made it invaluable in asymmetric synthesis, where it facilitates the formation of complex molecular architectures with high enantioselectivity.
In materials science, (2R)-4,4-dimethylpentan-2-amine finds application as a precursor for advanced materials such as polymers and surfactants. Its role in polymer chemistry is particularly noteworthy, where it contributes to the development of novel polymeric materials with tailored properties for use in coatings, adhesives, and electronic applications.
Recent research has also explored the use of (2R)-4,4-dimethylpentan-2-amine in catalytic systems for sustainable chemical processes. Its ability to act as a ligand or catalyst support has been leveraged in the development of green chemistry methodologies aimed at reducing waste and improving process efficiency.
In conclusion, (2R)-4,4-dimethylpentan-2-amine, with its unique structural features and versatile applications, continues to be a focal point in contemporary chemical research. Its role as an intermediate in pharmaceutical synthesis, a building block in materials science, and a catalyst in sustainable chemical processes underscores its importance across diverse scientific disciplines.
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